molecular formula C14H13ClN4O3 B2941585 5-chloro-6-(oxolan-3-yloxy)-N-(pyrimidin-2-yl)pyridine-3-carboxamide CAS No. 1903401-03-5

5-chloro-6-(oxolan-3-yloxy)-N-(pyrimidin-2-yl)pyridine-3-carboxamide

Cat. No.: B2941585
CAS No.: 1903401-03-5
M. Wt: 320.73
InChI Key: FQRFFSPDMVIAAL-UHFFFAOYSA-N
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Description

5-chloro-6-(oxolan-3-yloxy)-N-(pyrimidin-2-yl)pyridine-3-carboxamide is a synthetic organic compound It is characterized by its unique molecular structure, which includes a pyridine ring substituted with a chloro group, an oxolane ring, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-(pyrimidin-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting from a suitable pyridine precursor, the chloro group can be introduced via electrophilic substitution.

    Oxolane ring attachment: The oxolane ring can be attached through nucleophilic substitution or other suitable reactions.

    Pyrimidinyl group introduction: The pyrimidinyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(oxolan-3-yloxy)-N-(pyrimidin-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify functional groups within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-(pyrimidin-2-yl)pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-6-(oxolan-3-yloxy)-N-(pyrimidin-2-yl)pyridine-2-carboxamide: A similar compound with a different position of the carboxamide group.

    5-chloro-6-(oxolan-3-yloxy)-N-(pyrimidin-4-yl)pyridine-3-carboxamide: A compound with a different position of the pyrimidinyl group.

Uniqueness

The uniqueness of 5-chloro-6-(oxolan-3-yloxy)-N-(pyrimidin-2-yl)pyridine-3-carboxamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-pyrimidin-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3/c15-11-6-9(12(20)19-14-16-3-1-4-17-14)7-18-13(11)22-10-2-5-21-8-10/h1,3-4,6-7,10H,2,5,8H2,(H,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRFFSPDMVIAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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